molecular formula C7H11ClN2 B1528655 4-(2-chloroethyl)-1-ethyl-1H-pyrazole CAS No. 1249134-41-5

4-(2-chloroethyl)-1-ethyl-1H-pyrazole

Cat. No. B1528655
M. Wt: 158.63 g/mol
InChI Key: MAGKOTUUZJHLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would involve providing a brief overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s uses and applications would also be discussed.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This would involve discussing the molecular structure of the compound, including bond lengths and angles, the hybridization of the atoms, and any notable structural features.



Chemical Reactions Analysis

This would involve discussing the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This would involve discussing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrazoles : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to yield mixtures of regioisomeric 3- and 5-substituted pyrazoles. Conditions for selective formation of 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles have been identified (Mikhed’kina et al., 2009).

  • Characterization and Antioxidant Properties : A novel pyrazole derivative, Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized and characterized. This compound's crystal structure, Hirshfeld surface analysis, and antioxidant properties were studied, along with DFT calculations (Naveen et al., 2021).

  • Formation of Silver Complex : A two-step method for the synthesis of 4-(alkyl)pyrazoles was developed. One of the derivatives, the 4-(phenyl)pyrazole, showed markedly lower solubility in common organic solvents. Its solid-state structure and interactions were extensively studied (Reger et al., 2003).

  • Synthesis of Dinuclear Palladium(II) Chalcogenolates : Bis[2-(4-bromopyrazol-1-yl)ethyl] disulfide and diselenide were synthesized for forming chalcogenolato-bridged dinuclear palladium(II) complexes. These compounds' characterization and potential for synthesizing palladium chalcogenide nanoparticles were explored (Sharma et al., 2015).

  • Biological Evaluation : Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized and characterized. Their potential to suppress lung cancer cell growth was evaluated, showing promising results for certain compounds (Zheng et al., 2010).

  • Ultrasound Irradiation in Synthesis : The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved under ultrasound irradiation, demonstrating significant reduction in reaction times and high regioselectivity (Machado et al., 2011).

Pharmaceutical and Material Applications

  • Antimicrobial and Anticancer Agents : New pyrazole derivatives with potential as antimicrobial and anticancer agents were synthesized. Their structure-activity relationships and comparative effectiveness to reference drugs were examined (Hafez et al., 2016).

  • Palladium(II) Complexes for Catalysis : Palladium(II) complexes of pyrazolated thio/selenoethers were synthesized and used as efficient pre-catalysts for Suzuki-Miyaura coupling reactions. The formation and characterization of palladium selenide nanoparticles from these complexes were also reported (Sharma et al., 2013).

Safety And Hazards

This would involve discussing the safety precautions that should be taken when handling the compound, as well as the compound’s toxicity and environmental impact.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or behavior.


properties

IUPAC Name

4-(2-chloroethyl)-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGKOTUUZJHLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloroethyl)-1-ethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-chloroethyl)-1-ethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(2-chloroethyl)-1-ethyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(2-chloroethyl)-1-ethyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(2-chloroethyl)-1-ethyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(2-chloroethyl)-1-ethyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(2-chloroethyl)-1-ethyl-1H-pyrazole

Citations

For This Compound
1
Citations
JR Medina, X Tian, WH Li, D Suarez… - Journal of Medicinal …, 2021 - ACS Publications
Elevated expression of the c-MYC oncogene is one of the most common abnormalities in human cancers. Unfortunately, efforts to identify pharmacological inhibitors that directly target …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.